Phosphonomethyl iminodiacetic acid hydrate
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Overview
Description
N-(phosphonomethyl)iminodiacetic acid: is an important chemical compound widely used in various industrial and scientific applications. It is a derivative of iminodiacetic acid, where a phosphonomethyl group is attached to the nitrogen atom. This compound is known for its role as an intermediate in the synthesis of glyphosate, a widely used herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iminodiacetonitrile Method: This method involves the use of iminodiacetonitrile as a raw material.
Disodium Iminodiacetate Method: In this method, disodium iminodiacetate reacts with phosphorus trichloride and water to form monosodium iminodiacetate and sodium chloride. The solution is then concentrated, heated, and filtered.
Industrial Production Methods: The industrial production of N-(phosphonomethyl)iminodiacetic acid typically involves the use of iminodiacetonitrile or disodium iminodiacetate as starting materials. The processes are optimized to reduce energy consumption, equipment cost, and operation cost, making them economically beneficial .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced using various reducing agents, although specific conditions and products depend on the reagents used.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of catalysts such as tungsten peroxo-polyoxo complexes.
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and others.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: N-(phosphonomethyl)iminodiacetic acid N-oxide.
Reduction: The specific reduced forms depend on the reducing agent used.
Substitution: Substituted derivatives of N-(phosphonomethyl)iminodiacetic acid.
Scientific Research Applications
N-(phosphonomethyl)iminodiacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of glyphosate, a widely used herbicide.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of N-(phosphonomethyl)iminodiacetic acid involves its interaction with specific molecular targets. In the case of glyphosate synthesis, it acts as a precursor that undergoes oxidation to form glyphosate. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in plants .
Comparison with Similar Compounds
N-(phosphonomethyl)glycine (Glyphosate): A widely used herbicide that inhibits EPSPS.
Iminodiacetic Acid: A precursor in the synthesis of N-(phosphonomethyl)iminodiacetic acid.
Nitrilotriacetic Acid: Another chelating agent with similar properties.
Uniqueness: N-(phosphonomethyl)iminodiacetic acid is unique due to its role as an intermediate in the synthesis of glyphosate. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile compound in both industrial and research applications .
Properties
Molecular Formula |
C5H12NO8P |
---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
2-[carboxymethyl(phosphonomethyl)amino]acetic acid;hydrate |
InChI |
InChI=1S/C5H10NO7P.H2O/c7-4(8)1-6(2-5(9)10)3-14(11,12)13;/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);1H2 |
InChI Key |
QTDRAPLUBFHWCT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CP(=O)(O)O.O |
Origin of Product |
United States |
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